(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one
説明
特性
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]penta-2,4-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2OS/c1-16-22(31-23(28-16)18-10-12-19(13-11-18)24(25,26)27)21(30)7-5-4-6-17-8-14-20(15-9-17)29(2)3/h4-15H,1-3H3/b6-4+,7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGDMDKUICLTOJ-YDFGWWAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC=CC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C=C/C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one is a synthetic organic molecule with potential biological activity. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylamino group, a trifluoromethyl phenyl moiety, and a thiazole ring, which may contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : It has been evaluated for its potential to modulate inflammatory responses.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have been conducted.
Antimicrobial Activity
The antimicrobial efficacy of (2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one has been assessed using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Table 1: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.9 | 12.9 |
| Methicillin-resistant S. aureus (MRSA) | 25.9 | 25.9 |
| Escherichia coli | 50.0 | 50.0 |
The results indicate that the compound exhibits both bacteriostatic and bactericidal properties against the tested strains .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can modulate inflammatory pathways. The activity was measured by assessing the inhibition of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Effects
| Compound Concentration (µM) | Cytokine Inhibition (%) |
|---|---|
| 10 | 20 |
| 20 | 35 |
| 50 | 50 |
These findings suggest that higher concentrations lead to more significant inhibition of inflammatory markers .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Cell Wall Synthesis : The presence of the thiazole ring may interfere with bacterial cell wall synthesis.
- Modulation of NF-κB Pathway : The compound appears to influence the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation .
- Biofilm Disruption : Studies indicate that the compound can disrupt biofilms formed by bacteria such as Staphylococcus aureus, enhancing its antimicrobial effectiveness .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
類似化合物との比較
Comparison with Structurally Similar Compounds
Thiazole-Based Analogs
(E)-3-(3-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one ()
- Structural Similarities : Contains a 4-methylthiazole core linked to a fluorophenyl group and conjugated system (prop-2-en-1-one).
- Key Differences: Substituents: Fluorophenyl (electron-withdrawing) vs. trifluoromethylphenyl (stronger electron-withdrawing effect). Backbone: Prop-2-en-1-one vs. pentadienone (longer conjugation in the target compound).
- Synthesis: Prepared via condensation reactions, similar to methods in and , but lacks the dimethylamino group .
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ()
- Structural Similarities : Thiadiazole heterocycle with aromatic substituents.
- Key Differences: Core Heterocycle: 1,3,4-thiadiazole (two nitrogens) vs. thiazole (one nitrogen). Functional Groups: Sulfanyl linkages vs. conjugated enone system.
- Applications: Thiadiazoles are known for antimicrobial activity, whereas the target compound’s trifluoromethyl group may enhance metabolic stability .
Triazole and Pyrazole Derivatives
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Similarities : Aryl-substituted triazole core with ketone functionality.
- Key Differences :
- Heterocycle : 1,2,4-triazole vs. thiazole.
- Substituents : Sulfonylphenyl group (polar) vs. trifluoromethylphenyl (lipophilic).
- Synthesis : Both compounds use α-halogenated ketones in nucleophilic substitution reactions, but the target compound requires a thiazole precursor .
5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ()
- Structural Similarities : Pyrazole ring with aryl substituents and conjugated diazenyl group.
- Key Differences: Functional Groups: Diazenyl (azo) linkage vs. pentadienone. Electronic Effects: The azo group offers redox activity, while the target compound’s enone system may facilitate π-π stacking .
Hydrazones and Schiff Bases
(E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol ()
- Structural Similarities : Hydrazone linkage and aryl substituents.
- Key Differences: Core Structure: Hydrazone vs. thiazole-pentadienone. Applications: Hydrazones are studied for mutagenicity, whereas the target compound’s trifluoromethyl group may reduce toxicity .
5-(2-Fluorophenyl)-4-{(E)-[(2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structural Similarities : Conjugated system with aryl and heterocyclic groups.
- Key Differences: Heterocycle: Triazole-thione vs. thiazole. Substituents: Methoxyphenyl (electron-donating) vs. dimethylaminophenyl (stronger electron donation) .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify stereochemistry (E/Z configuration) and substituent positions. For example, conjugated double bonds in the pentadienone chain show characteristic coupling constants (J = 12–16 Hz for trans isomers) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with ESI-TOF, targeting a mass error <5 ppm .
- Elemental Analysis (CHNS) : Validate purity (>98%) by matching experimental and theoretical C, H, N, S percentages (e.g., Δ% <0.3) .
Basic: How should researchers design initial biological activity screens for this compound?
Q. Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs. For example, thiazole derivatives with trifluoromethyl groups often exhibit kinase or protease inhibition .
- In Vitro Assays :
- Enzyme inhibition: Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination via dose-response curves .
- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, comparing to reference drugs like doxorubicin .
- Controls : Include positive controls (known inhibitors) and solvent-only blanks to validate assay conditions .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified groups (e.g., replacing dimethylamino with morpholino or varying the trifluoromethyl position) to assess impact on bioactivity .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .
- Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends .
- Data Integration : Cross-reference synthetic yields, computational predictions, and assay results in a table (Example):
| Analog | Substituent Modification | IC₅₀ (μM) | Docking Score (kcal/mol) |
|---|---|---|---|
| Parent | None | 2.1 | -9.8 |
| A | -N(CH₃)₂ → -OCH₃ | 8.7 | -7.2 |
| B | CF₃ at meta position | 1.5 | -10.5 |
Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Assess ADMET properties:
- Solubility : Use shake-flask method in PBS (pH 7.4) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to calculate t₁/₂ .
- Formulation Adjustments : Improve bioavailability via nanoemulsions or cyclodextrin complexes if poor solubility is observed .
- In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) for anticancer activity, comparing tumor volume reduction (%) between treated and control groups .
Advanced: What strategies are recommended for elucidating the mechanism of action in complex biological systems?
Q. Methodological Answer :
- Omics Approaches :
- Proteomics : Perform SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
- Transcriptomics : Use RNA-seq to map pathway enrichment (e.g., apoptosis or NF-κB signaling) .
- Chemical Biology Tools :
- Design photoaffinity probes (e.g., diazirine tags) for target identification via pull-down assays .
- Validate target engagement with cellular thermal shift assays (CETSA) .
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